2-(Carbamoylamino)hexanoic acid
Description
2-(Carbamoylamino)hexanoic acid is a substituted hexanoic acid derivative featuring a carbamoylamino (-NH-C(O)-NH$_2$) group at the second carbon position. According to IUPAC nomenclature rules, carbamoyl derivatives of carboxylic acids are named by appending "carbamoyl" as a substituent to the parent acid .
Key structural features:
- Hexanoic acid backbone: A six-carbon chain with a carboxylic acid (-COOH) group.
- Carbamoylamino substitution: The presence of -NH-C(O)-NH$_2$ at the α-carbon (C2) distinguishes it from other hexanoic acid derivatives.
Properties
IUPAC Name |
2-(carbamoylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-2-3-4-5(6(10)11)9-7(8)12/h5H,2-4H2,1H3,(H,10,11)(H3,8,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTBNFJSWPZSQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031727 | |
| Record name | N-(Aminocarbonyl)-DL-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55513-00-3 | |
| Record name | N-(Aminocarbonyl)-DL-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Carbamoylamino)hexanoic acid can be synthesized through a carbamoylation reaction. One common method involves the reaction of hexanoic acid with a carbamoylating agent such as carbonylimidazolide in the presence of a nucleophile. This reaction typically occurs in water and does not require an inert atmosphere. The products precipitate out from the reaction mixture and can be obtained in high purity by filtration .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of more scalable and efficient methods. For example, the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates. This method does not require the addition of metal complex catalysts or metal salt additives .
Chemical Reactions Analysis
Types of Reactions
2-(Carbamoylamino)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The carbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(Carbamoylamino)hexanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-(Carbamoylamino)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in carbamoylation reactions, leading to the formation of carbamoylated proteins and peptides. This post-translational modification can affect the structure and function of proteins, influencing various biological processes .
Comparison with Similar Compounds
Structural Analogs in Carbamoyl Derivatives
(a) 6-Carbamoylhexanoic Acid
- Structure : Carbamoyl group at C6 (C6H$5$-NH-CO-CH$2$-CH$2$-CH$2$-CH$_2$-COOH) .
- Applications : Used as intermediates in peptide synthesis and drug design.
(b) 2-(Carbamoylamino)-6-fluorobenzoic Acid
- Structure: A benzoic acid derivative with carbamoylamino and fluorine substituents .
- Key Differences : Aromatic ring vs. aliphatic chain; fluorine introduces electronegativity, altering electronic properties and bioactivity.
Amino Alcohol Ester Derivatives
(a) Hexanoic Acid 2-(Diethylamino)ethyl Ester (DA-6)
- Structure: Esterified hexanoic acid with a diethylaminoethyl group at C2 .
- Reactivity :
- Esterification Kinetics : DA-6 synthesis involves esterification with rate constants ranging from 0.60·10$^{-5}$ s$^{-1}$ to 14.8·10$^{-5}$ s$^{-1}$ under catalysis (e.g., Cu(OTf)$_2$) .
- Biological Activity : Enhances plant chilling tolerance by modulating antioxidant enzymes (SOD, CAT, APX) and photosynthesis parameters (Fv/Fm, ΦPSII) .
| Property | DA-6 (Ester) | 2-(Carbamoylamino)hexanoic Acid (Carbamoyl) |
|---|---|---|
| Functional Group | Ester (-COO-) | Carbamoylamino (-NH-C(O)-NH$_2$) |
| Reactivity | Higher esterification | Likely slower due to hydrogen bonding |
| Biological Role | Stress tolerance agent | Potential enzyme inhibitor or stabilizer |
(b) 2-(N,N-Dimethylamino)ethanol Derivatives
- Reactivity: Amino alcohols accelerate esterification via hydrogen bonding, with trans-2-(N,N-dimethylamino)cyclohexanol showing the highest rate (k = 9.3·10$^{-5}$ s$^{-1}$) .
Boronated Hexanoic Acid Derivatives
(R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid
- Structure: α,α-disubstituted hexanoic acid with borono and piperidinyl groups .
- Key Differences: Boron enhances enzyme binding affinity, while carbamoylamino groups may act as hydrogen bond donors without metal coordination.
| Property | Boronated Derivative | This compound |
|---|---|---|
| Bioactivity | Enzyme inhibition | Unclear, potential stabilizer |
| Electronic Effects | Boron facilitates Lewis acid interactions | Carbamoyl offers H-bonding |
Natural and Industrial Analogs
(a) Hexanoic Acid in Insect Secretions
- Natural Occurrence : Found in heteropteran insects as part of defense secretions, often alongside aldehydes and alcohols .
- Role: Acts as an antimicrobial agent; carbamoylamino substitution could enhance this property via increased polarity.
(b) Industrial Cross-Linking Agents
- Example: Triethanolamine esters of polycarboxylic acids, used in cross-linking polymers at 180–200°C .
- Contrast: this compound’s carbamoyl group may reduce thermal stability compared to ester cross-linkers.
Biological Activity
2-(Carbamoylamino)hexanoic acid, also known as a derivative of hexanoic acid, has garnered interest in the scientific community due to its potential biological activities. This compound is characterized by its unique structure, which includes a carbamoylamino group that may influence its interaction with biological systems.
- Molecular Formula : C7H14N2O2
- Molecular Weight : 158.20 g/mol
- CAS Number : 556042-48-9
The biological activity of this compound can be attributed to its ability to interact with various biological targets. It is hypothesized that the carbamoylamino group may enhance the compound's solubility and bioavailability, facilitating its action in biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial and fungal strains, making it a candidate for further exploration in antimicrobial therapies.
- Target Microorganisms :
- Gram-positive bacteria (e.g., Staphylococcus aureus)
- Gram-negative bacteria (e.g., Escherichia coli)
- Fungal strains (e.g., Candida albicans)
Anti-inflammatory Properties
Preliminary studies suggest that this compound may also possess anti-inflammatory effects. It appears to modulate the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This activity could have implications for treating conditions characterized by chronic inflammation.
Cytotoxic Effects
In vitro studies have demonstrated that this compound can induce cytotoxicity in certain cancer cell lines. The mechanism involves triggering apoptotic pathways, which are crucial for eliminating cancerous cells.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial and fungal pathogens. Results showed a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for various strains, indicating moderate to strong antimicrobial activity.
Microorganism MIC (µg/mL) Staphylococcus aureus 64 Escherichia coli 128 Candida albicans 32 -
Cytotoxicity Assay :
- In a cytotoxicity assay using human cancer cell lines (e.g., HeLa cells), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value calculated at approximately 50 µM.
Concentration (µM) Cell Viability (%) 0 100 10 85 50 50 100 30 -
Inflammation Modulation Study :
- In an animal model of inflammation, administration of the compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
